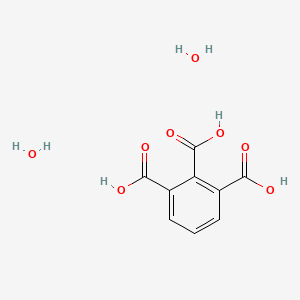

Benzene-1,2,3-tricarboxylic acid dihydrate

Overview

Description

Benzene-1,2,3-tricarboxylic acid, also known as Hemimellitic acid, is a tricarboxylic derivative of benzene . It shares the molecular weight of 210.14 g/mol and the chemical formula C9H6O6 . It is generally used as a carboxylate ligand in the synthesis of a wide range of metal-organic frameworks (MOFs) .

Synthesis Analysis

The synthesis of Benzene-1,2,3-tricarboxylic acid dihydrate involves several methods. One method involves the hydrothermal reaction of benzene-1,2,3-tricarboxylic acids with primary amines in acetic acid solvent . Another method involves the use of a green electrochemical method .

Molecular Structure Analysis

The molecular structure of Benzene-1,2,3-tricarboxylic acid dihydrate is represented by the linear formula C6H3(CO2H)3·xH2O . Its molecular weight on an anhydrous basis is 210.14 .

Chemical Reactions Analysis

Benzene-1,2,3-tricarboxylic acid is a tricarboxylic derivative of benzene . It reacts with primary amines in acetic acid solvent to provide a range of desirable ortho-diimide products .

Physical And Chemical Properties Analysis

Benzene-1,2,3-tricarboxylic acid dihydrate is a crystal with a melting point of 190-192 °C (dec.) (lit.) . Its molecular weight on an anhydrous basis is 210.14 .

Scientific Research Applications

Synthesis of Metal-Organic Frameworks (MOFs)

Benzene-1,2,3-tricarboxylic acid dihydrate is used as a carboxylate ligand in the synthesis of MOFs. These frameworks have a wide range of applications due to their porous nature, including gas storage, separation, and catalysis .

Luminescent Nanocrystals

The compound can be utilized to synthesize Ln 3+ encapsulated nanocrystals that exhibit white-light luminescence. This property is valuable for developing new lighting systems and optical devices .

Supramolecular Luminescent Metallogels

Benzene-1,2,3-tricarboxylic acid dihydrate is involved in the formation of stable metallogels with luminescent properties when combined with Eu(III) or Tb(III). These materials have potential applications in semiconducting materials for device fabrication .

Advanced Material Characterization

The compound is used in the modification of materials like ZnO, Co3O4, and CeO2. These modified materials are characterized by advanced analytical techniques such as Fourier transformed infrared spectroscopy (FTIR), which is crucial for material science research .

Nanostructured Materials

Derivatives of benzene-1,2,3-tricarboxylic acid dihydrate have been used to produce nanostructured materials like nano-staircases and fibers. These structures have potential applications in nanotechnology and material sciences .

Safety and Hazards

Benzene-1,2,3-tricarboxylic acid dihydrate is considered hazardous. It may form combustible dust concentrations in air, cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

While the future directions of Benzene-1,2,3-tricarboxylic acid dihydrate are not explicitly mentioned in the search results, it is noted that it is generally used as a carboxylate ligand in the synthesis of a wide range of metal-organic frameworks (MOFs) . This suggests potential future applications in areas where MOFs are utilized.

properties

IUPAC Name |

benzene-1,2,3-tricarboxylic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O6.2H2O/c10-7(11)4-2-1-3-5(8(12)13)6(4)9(14)15;;/h1-3H,(H,10,11)(H,12,13)(H,14,15);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFUPKLOIWLIWTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)C(=O)O)C(=O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501018140 | |

| Record name | 1,2,3-Benzenetricarboxylic acid dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene-1,2,3-tricarboxylic acid dihydrate | |

CAS RN |

36362-97-7 | |

| Record name | 1,2,3-Benzenetricarboxylic acid dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501018140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-Benzenetricarboxylic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

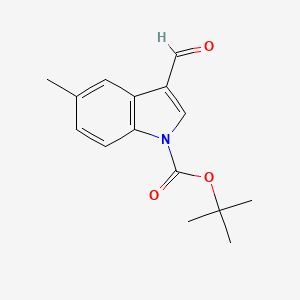

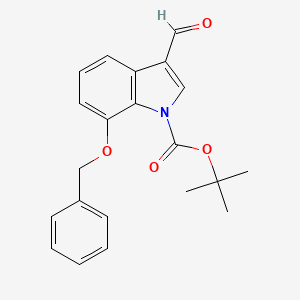

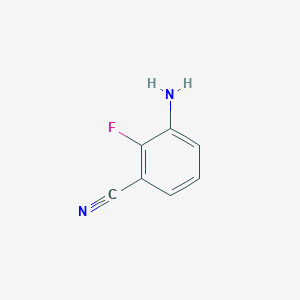

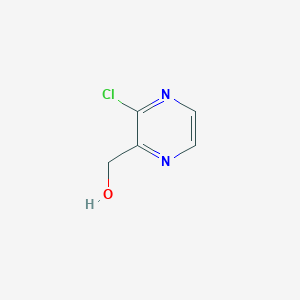

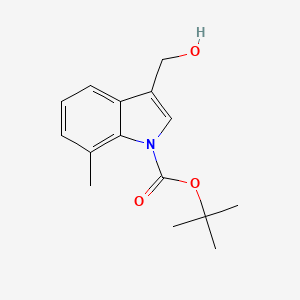

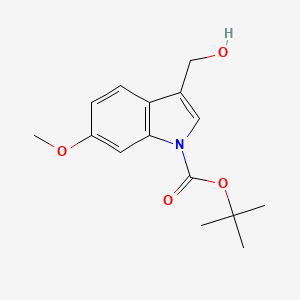

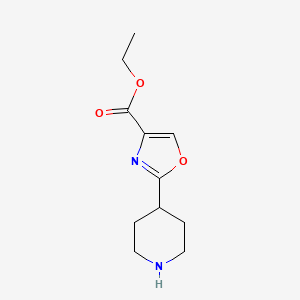

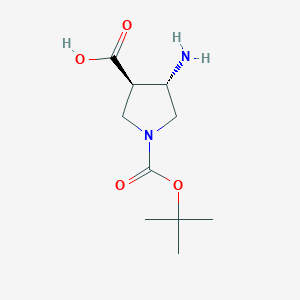

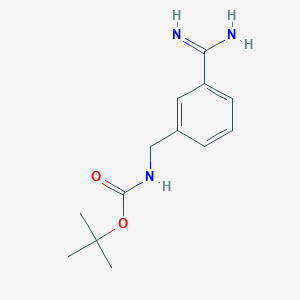

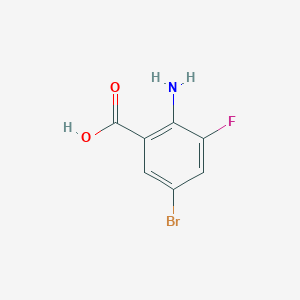

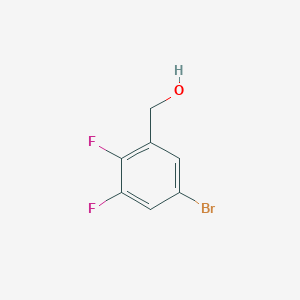

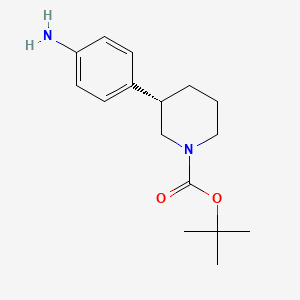

Feasible Synthetic Routes

Q & A

Q1: What unique hydrogen bonding patterns are observed in the crystal structure of benzene-1,2,3-tricarboxylic acid dihydrate?

A1: [] The crystal structure of benzene-1,2,3-tricarboxylic acid dihydrate is characterized by a complex network of hydrogen bonds. The benzene-1,2,3-tricarboxylic acid molecules themselves interact through O–H···O hydrogen bonds, forming a three-dimensional network. Furthermore, water molecules within the crystal structure are involved in hydrogen bonding not only with the acid molecules but also with each other. This leads to the formation of a unique four-membered ring structure composed of water molecules around a center of symmetry. The study identifies five distinct types of hydrogen bonds based on the specific donor and acceptor groups involved. []

Q2: How does co-crystallization with 4,4'-bipyridine influence the structural arrangement of benzene-1,2,3-tricarboxylic acid?

A2: [] When co-crystallized with 4,4'-bipyridine, benzene-1,2,3-tricarboxylic acid molecules arrange themselves into one-dimensional zigzag chains held together by strong O–H···O hydrogen bonds. The 4,4'-bipyridine molecules act as 'arms' extending from these chains, interacting with the acid molecules through O–H···N hydrogen bonds. This results in a ladder-like motif. These ladder motifs further interact via weak C–H···O interactions, forming a three-dimensional pillar-layered architecture where the 4,4'-bipyridine molecules act as supporting rods. []

Q3: Does the formation of co-crystals with benzene-1,2,3-tricarboxylic acid always follow predictable hydrogen-bonding hierarchies?

A3: [] Interestingly, the co-crystallization of benzene-1,2,3-tricarboxylic acid with 4,4'-bipyridine reveals an exception to the commonly observed hierarchical rules of hydrogen bond formation in acid-base co-crystals. This highlights the complexity of supramolecular interactions and the need for detailed structural studies to fully understand these systems. []

Q4: Are there any analytical techniques that can be employed to further investigate the properties of benzene-1,2,3-tricarboxylic acid dihydrate and its co-crystals?

A4: [] While the provided research primarily focuses on X-ray diffraction for structural analysis, other techniques like infrared spectroscopy can provide valuable information about the various types of hydrogen bonds present in the crystal structure. Thermal analysis methods such as differential thermal analysis (DTA) and thermogravimetry (TG) can be used to study the dehydration process and thermal stability of the dihydrate form. [] Additionally, computational chemistry methods could be employed to model the interactions between benzene-1,2,3-tricarboxylic acid and various co-formers, further aiding in the understanding of co-crystal formation and properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.